Quininesulfatedihydrate

Description

Historical Context in Scientific Discovery and Isolation

The history of quinine (B1679958) is deeply intertwined with global exploration and the fight against infectious disease. guntherpublications.com For centuries, indigenous populations in the Andean jungles of South America used the bark of the "quina-quina" tree to treat fevers. nih.gov The bark, which became known as "Jesuit's bark," was introduced to Europe by Jesuit missionaries around the 17th century. nih.govpharmakina.com Initially, the bark was simply dried, ground into a powder, and often mixed with wine to make it more palatable. guntherpublications.comwikipedia.org

The pivotal moment in the compound's scientific history occurred in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid from the cinchona bark. guntherpublications.comnih.govmdpi.com They named the substance "quinine," a derivative of the native Quechua term for the bark, "quina". wikipedia.org This achievement marked the first successful use of a chemical compound to treat an infectious disease and laid the groundwork for modern pharmacology. nih.govwikipedia.org Pelletier and Caventou chose not to patent their discovery, making the compound widely accessible. isglobal.org

Following its isolation, scientific understanding of quinine grew rapidly. The molecular formula was correctly identified by Adolph Strecker in 1854, and its complex structure was largely unraveled by German chemist Paul Rabe in 1908. wikipedia.orgrsc.org The production of quinine sulfate (B86663) also scaled up significantly; by 1826, Pelletier and Caventou were producing thousands of kilograms annually, requiring vast quantities of cinchona bark. rsc.org

Early extraction methods involved macerating the cinchona bark with an alkaline substance and then treating it with a solvent mixture, such as hydrocarbons combined with alcohols or ketones. google.com Modern laboratory and industrial isolation techniques still rely on solvent extraction from powdered bark, often using benzene (B151609) or alcohols, followed by purification and crystallization to yield the quinine salt. mdpi.comslideshare.net

Evolution of Research Trajectories for Quininesulfatedihydrate

The research trajectory for quinine and its derivatives has evolved dramatically from its origins as a natural therapeutic. Initially, research was overwhelmingly focused on its potent antimalarial properties. nih.gov However, the compound's intricate molecular architecture, featuring four stereogenic centers, soon presented a formidable challenge that captivated organic chemists. udel.edu

A significant chapter in quinine research is the quest for its total synthesis. This endeavor is considered a milestone in organic chemistry. wikipedia.org

In 1856, William Henry Perkin's unsuccessful attempt to synthesize quinine from N-allyltoluidine famously led to the discovery of mauveine, the first synthetic organic dye, which birthed the chemical industry. wikipedia.orgwikipedia.org

The first formal, albeit not stereoselective, total synthesis was a landmark achievement reported in 1944 by American chemists R.B. Woodward and W.E. Doering. wikipedia.orgnih.gov

Subsequent research, such as the synthesis developed by Gilbert Stork, focused on improving stereoselectivity. wikipedia.org

In the decades since, numerous research groups have developed more efficient and stereocontrolled synthetic routes. udel.edursc.orgscientificupdate.com Despite these successes, the extraction of quinine from the Cinchona tree remains the only economically practical source. wikipedia.org

In recent decades, research has shifted towards leveraging the unique chemical properties of this compound for novel applications in advanced chemical research:

Organocatalysis: The chiral structure of quinine has made it and its derivatives valuable as organocatalysts, particularly in enantioselective synthesis. rsc.org

Analytical Chemistry: Due to its strong and well-characterized fluorescence, this compound is widely used as a quantum yield standard for calibrating fluorescence spectrometers. biocrick.com

Materials Science: Studies have explored its use as an effective corrosion inhibitor for carbon steel in acidic solutions. biocrick.com

Biophysical Chemistry: The compound is used as a tool to study biological processes, such as its role as a potassium channel blocker and its interaction with heme, a critical component in malarial parasites. chemsrc.comchemicalbook.com

Structural Chemistry: Advanced techniques have been used to redetermine the crystal structure of this compound, providing precise three-dimensional data about its molecular conformation. biocrick.com

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6119-70-6 | vwr.comcarolina.com |

| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | vwr.com |

| Molecular Weight | 782.96 g/mol | carolina.com |

| Appearance | White or almost white, crystalline powder or fine, colourless needles | chemicalbook.com |

| Melting Point | ~225 °C (decomposes) | chemicalbook.com |

| Solubility | Slightly soluble in water, alcohol, chloroform (B151607), and ether. Soluble in a 2:1 mixture of chloroform and absolute alcohol. | pharmakina.comchemicalbook.com |

| Stability | Stable, but darkens on exposure to light. Incompatible with strong oxidizing agents, alkalies, and iodine. | chemicalbook.com |

Key Historical Milestones

| Period/Year | Milestone | Source |

|---|---|---|

| 17th Century | Jesuit missionaries introduce Cinchona bark to Europe from South America. | pharmakina.comrsc.org |

| 1820 | Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate the alkaloid quinine from Cinchona bark. | nih.govwikipedia.org |

| 1854 | Adolph Strecker determines the correct molecular formula of quinine. | wikipedia.org |

| 1856 | William Henry Perkin's attempt to synthesize quinine leads to the discovery of the dye mauveine. | wikipedia.org |

| 1908 | Paul Rabe proposes the correct chemical structure of quinine. | rsc.org |

| 1944 | R.B. Woodward and W.E. Doering report the first formal total synthesis of quinine. | wikipedia.orgnih.gov |

| 2001 | Gilbert Stork reports an entirely stereoselective total synthesis of quinine. | udel.edu |

Structure

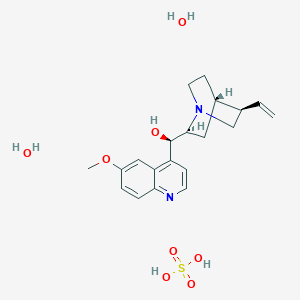

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.H2O4S.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t13-,14-,19-,20+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXZFBZRLXXHMO-FLZPLBAKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207671-44-1 | |

| Record name | Kinin-szulfát | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Quininesulfatedihydrate

Strategies for Total Chemical Synthesis

The total synthesis of quinine (B1679958) has been a benchmark in organic chemistry for more than 150 years. wikipedia.org Early, unsuccessful attempts, such as Sir William Henry Perkin's in 1856, were based on an incorrect understanding of quinine's structure but serendipitously led to the birth of the synthetic dye industry. wikipedia.orgudel.edu The correct molecular structure was largely determined by the work of Paul Rabe. udel.edu

The first successful, albeit formal, total synthesis was reported by R.B. Woodward and W.E. Doering in 1944. wikipedia.orgnih.gov This was a landmark achievement, though it is considered a "formal" synthesis because they synthesized a key intermediate, d-quinotoxine, which had previously been converted to quinine by Rabe and Kindler in 1918 in a process that was not fully documented at the time. nih.govresearchgate.net

The Woodward-Doering synthesis begins with 7-hydroxyisoquinoline (B188741) and involves a multi-step process to construct the complex quinuclidine (B89598) skeleton. wikipedia.orggcwk.ac.in

Key Stages in the Woodward-Doering Formal Synthesis:

Starting Material: 7-hydroxyisoquinoline. gcwk.ac.in

Formation of the Quinuclidine Skeleton: A counter-intuitive approach that transforms a stable aromatic system into a saturated bicyclic ring. wikipedia.org

Key Intermediate: The synthesis proceeds to form homomeroquinene and ultimately d-quinotoxine. nih.govgcwk.ac.in

Conversion to Quinine: The conversion of quinotoxine to quininone (B45862) involves an N-bromo intermediate followed by oxidation. The final step is the reduction of the ketone group to produce quinine. wikipedia.org

Decades later, Gilbert Stork's group achieved the first entirely stereoselective total synthesis of quinine in 2001, a significant milestone that addressed the challenge of controlling the molecule's four asymmetric centers. udel.eduresearchgate.net The Stork synthesis initiated from a chiral starting material, (S)-4-vinylbutyrolactone, and all subsequent stereogenic centers were established through chiral induction. wikipedia.org

| Landmark Synthesis | Year | Key Contribution | Starting Material |

| Perkin Attempt | 1856 | Erroneous attempt that led to the discovery of mauveine. wikipedia.orgudel.edu | N-allyltoluidine wikipedia.org |

| Rabe & Kindler | 1918 | Conversion of quinotoxine to quinine. nih.gov | d-quinotoxine nih.gov |

| Woodward & Doering | 1944 | First formal total synthesis of quinine. wikipedia.orgnih.gov | 7-hydroxyisoquinoline wikipedia.orggcwk.ac.in |

| Stork | 2001 | First fully stereoselective total synthesis. udel.eduresearchgate.net | (S)-4-vinylbutyrolactone wikipedia.org |

Development of More Efficient Synthetic Pathways

A notable advancement in this area was reported by a research team from Tohoku University, who accomplished an efficient enantioselective total synthesis of (–)-quinine using an organocatalyst-mediated, pot-economical approach. nih.govtohoku.ac.jp This strategy significantly shortens the synthetic sequence.

Features of the Pot-Economical Synthesis:

Total Operations: The synthesis involves a total of five separate one-pot operations. tohoku.ac.jp

Purification Steps: Only five purifications using column chromatography are required. tohoku.ac.jp

Key Reactions: The synthesis employs a diphenylprolinol silyl (B83357) ether-mediated Michael reaction, an aza-Henry reaction, and hemiaminalization in the first pot to construct a chiral tetrahydropyridine (B1245486) with excellent enantioselectivity. nih.govresearchgate.net

This approach not only provides a more practical route to quinine but also allows for the synthesis of its derivatives and analogs, which is crucial for developing new chemical compounds. tohoku.ac.jp

Stereoselective and Catalytic Approaches in Quininesulfatedihydrate Synthesis

The quinine molecule possesses four chiral centers, meaning that 16 stereoisomers are possible. udel.edu Therefore, a major challenge in its total synthesis is the precise control of stereochemistry to produce only the desired natural enantiomer, (–)-quinine. While Stork's synthesis achieved this through substrate control starting from a chiral pool molecule, subsequent efforts have focused on using catalytic asymmetric methods. wikipedia.orgudel.edu

Catalytic enantioselective syntheses offer an elegant and efficient way to create chiral molecules. In the context of quinine, researchers like Jacobsen and Kobayashi independently developed such syntheses. researchgate.netnih.govudel.edu

Key Catalytic and Stereoselective Strategies:

Catalyst-Controlled Oxidation: Jacobsen's approach introduced the relative and absolute stereochemistry at the C8 and C9 positions through a catalyst-controlled stereoselective oxidation. udel.edu

Asymmetric Michael Reaction: Organocatalysts, such as diphenylprolinol silyl ether, have been used to mediate key stereodetermining steps like the Michael reaction, affording key intermediates with excellent enantioselectivity. nih.govresearchgate.net

C-H Activation: A concise synthesis developed by Maulide and colleagues features a selective C(sp³)-H activation step. A picolinamide (B142947) directing group is used to guide a Palladium catalyst for clean arylation with complete regio- and diastereocontrol. scientificupdate.com

Aldol (B89426) Reaction: The Maulide synthesis also employs a novel C8-C9 disconnection strategy using an aldol reaction to combine two advanced intermediates. nih.govscientificupdate.com

These advanced methods represent a shift from classical, lengthy syntheses to more flexible and robust approaches that allow for the structural modification of the natural product. scientificupdate.com

| Methodology | Key Researchers | Core Chemical Transformation | Significance |

| Substrate-Controlled Synthesis | Stork | Chiral induction from a chiral starting material. wikipedia.org | First fully stereoselective synthesis. udel.edu |

| Catalytic Asymmetric Synthesis | Jacobsen, Kobayashi | Catalyst-controlled stereoselective oxidation. researchgate.netudel.edu | First catalytic, enantioselective syntheses. udel.edu |

| C-H Activation & Aldol Reaction | Maulide | Pd-catalyzed C-H arylation and a diastereoselective aldol reaction. scientificupdate.com | A short, flexible approach allowing for analog synthesis. scientificupdate.com |

| Organocatalysis | Hayashi, Córdova | Diphenylprolinol silyl ether-mediated Michael reaction. nih.govresearchgate.net | Highly efficient, pot-economical synthesis. nih.gov |

Flow Chemistry and Non-Conventional Reaction Media Applications

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch flask, offers numerous advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety, and better scalability. nih.gov While a complete end-to-end flow synthesis of quinine has not been extensively reported, the technology has been successfully applied to the synthesis of its core heterocyclic scaffold, the quinoline (B57606) ring. vapourtec.comresearchgate.net

Continuous flow processes have been developed for classic quinoline syntheses like the Doebner-Miller and Skraup reactions. researchgate.net Furthermore, a tandem photoisomerization-cyclization process in a continuous photochemical reactor can generate various substituted quinolines with high throughput. vapourtec.comresearchgate.net This methodology can be telescoped with a subsequent hydrogenation reaction to produce tetrahydroquinolines, structures closely related to parts of the quinine molecule. vapourtec.com

In addition to flow chemistry, modifications to established quinoline syntheses have been developed using non-conventional reaction media and energy sources. These methods aim to create more efficient and environmentally friendly processes. mdpi.com

Examples of Non-Conventional Approaches:

Microwave Irradiation: Used as an alternative to harsh reaction conditions in variations of the Skraup method. mdpi.com

Ionic Liquid Media: Employed to improve reaction efficiency in established quinoline syntheses. mdpi.com

Environmentally Friendly Oxidants: The use of H₂O₂ as an oxidant in a Doebner-like process to increase the yield of quinoline products. mdpi.com

These advancements in reaction technology are crucial for the efficient production of the fundamental building blocks required for the synthesis of complex molecules like quinine. nih.gov

Derivatization and Structural Modification Methodologies

The structural modification of the quinine molecule is a significant area of research, aimed at creating derivatives with novel properties. nih.gov Late-stage modification of the readily available natural product is a rapid method to introduce chemical diversity. nih.gov

One of the most frequently targeted sites for modification is the hydroxyl group at the C-9 position. A simple and efficient method for creating derivatives is through the esterification of this group. ub.ac.idresearchgate.net Reaction of quinine with various alkyl and aryl carbonyl chlorides results in a series of ester derivatives. ub.ac.id

Common Modification Strategies:

Esterification at C-9: The C-9 hydroxyl group can be reacted with various acylating agents to form esters, altering the molecule's properties. ub.ac.id

Side Chain Modification: The side chain of related 4-aminoquinolines has been modified to enhance activity. nih.gov

Hybrid Compounds: Quinine and its analogs have been coupled to other molecules, such as ferrocene, to create hybrid compounds with significantly different biological activity profiles. nih.govnih.gov

Bisquinoline Derivatives: A series of bisquinoline compounds, where two quinoline rings are linked together, have been synthesized and screened for their properties. nih.gov

These derivatization and modification methodologies are essential for exploring the structure-activity relationships of the quinoline scaffold and for the development of new compounds. nih.govzhishangchem.com

Spectroscopic Investigations and Photophysical Characterization of Quininesulfatedihydrate

Advanced Spectroscopic Techniques for Characterization

UV-Visible spectrophotometry is a foundational technique for characterizing Quininesulfatedihydrate, primarily through its distinct absorption spectrum in acidic solutions. The molecule exhibits two primary excitation peaks, which correspond to strong absorption bands at approximately 250 nm and 350 nm. colby.edulibretexts.orgmdpi.com These absorption characteristics are attributed to π-to-π* electronic transitions within the quinoline (B57606) ring system of the molecule. colby.edu

The precise absorption maxima and molar extinction coefficients are dependent on the solvent environment. For instance, in a 0.5 M sulfuric acid solution, optical absorption measurements have been recorded with a molar extinction coefficient of 5,700 cm⁻¹/M at 347.5 nm. omlc.org In 0.05 M sulfuric acid, the same molar extinction coefficient of 5,700 cm⁻¹/M was noted at a slightly different wavelength of 349.0 nm. omlc.orgphotochemcad.com The consistency of these high molar absorptivity values makes UV-Visible spectrophotometry a reliable method for quantitative analysis.

Detailed parameters from UV-Visible absorption studies are summarized in the table below.

| Parameter | Value | Solvent | Instrument |

| Absorption Maximum | 349 nm | 0.5 M H₂SO₄ | Cary 3 |

| Molar Extinction (ε) | 5,700 cm⁻¹/M | 0.5 M H₂SO₄ | Cary 3 |

| Spectral Bandwidth | 1.0 nm | 0.5 M H₂SO₄ | Cary 3 |

| Data Interval | 0.25 nm | 0.5 M H₂SO₄ | Cary 3 |

Data sourced from optical absorption measurements conducted in 1995. omlc.orgomlc.orgphotochemcad.com

This compound is renowned for its strong fluorescence, a property that has made it a widely used standard in fluorescence spectroscopy. omlc.org When dissolved in a dilute acid solution, it emits a characteristic bright blue fluorescence. colby.edu The emission spectrum typically shows a broad peak with a maximum around 450 nm when excited at either of its main absorption bands (approximately 250 nm or 350 nm). colby.edulibretexts.orgmdpi.com Some studies have reported a slightly red-shifted fluorescence emission maximum at 481 nm. nih.gov

The intensity and characteristics of this fluorescence can be influenced by various factors. For example, the presence of halide ions (Cl⁻, Br⁻, I⁻) in the solution can significantly quench the fluorescence intensity, with the effect being more pronounced for heavier ions (I⁻ > Br⁻ > Cl⁻). nih.gov This quenching is attributed to a combination of dynamic and static quenching processes, self-quenching effects, and electronic transfer. nih.gov The pH of the solution also plays a role; fluorescence intensity tends to decrease slightly as pH increases, likely due to the partial deprotonation of the quinine (B1679958) molecule. mdpi.com Because of its high sensitivity and selectivity, fluorescence spectroscopy is a major analytical technique for detecting and measuring trace amounts of quinine. slideshare.net

| Parameter | Wavelength (nm) | Solvent | Instrument |

| Excitation Wavelength | 310 nm | 0.5 M H₂SO₄ | Spex FluoroMax |

| Emission Maximum | ~450-460 nm | 0.5 M H₂SO₄ | Spex FluoroMax |

| Excitation Wavelength | 350 nm | 0.05 M H₂SO₄ | Not Specified |

| Emission Maximum | 450 nm | 0.05 M H₂SO₄ | Not Specified |

| Excitation Wavelength | 800 nm (Two-Photon) | Sulfuric Acid | Not Specified |

| Emission Maximum | 481 nm | Sulfuric Acid | Not Specified |

Data compiled from various fluorescence studies. libretexts.orgomlc.orgomlc.orgnih.gov

Detailed studies specifically employing high-resolution spectroscopy for this compound in quantum condensed phases are not extensively covered in the available research literature. While standard spectroscopic methods are well-documented, the application of advanced high-resolution techniques under these specific conditions remains a specialized area of investigation.

Research has demonstrated that this compound exhibits X-ray stimulated fluorescence. In a study investigating the spectral properties of aqueous quinine solutions for Cherenkov dosimetry, solutions were irradiated with high-energy photon beams (6 and 23 MV). arxiv.orgbiocrick.com It was found that a significant portion of the emitted light in the visible range resulted from the quinine emission itself, not just the conversion of Cherenkov light. arxiv.orgbiocrick.com

The investigation deconvolved the total light signal and determined that for a 1.00 g/L solution, approximately 52.4% to 52.7% of the signal was direct quinine emission. arxiv.orgbiocrick.com The study concluded that X-ray stimulated fluorescence was the principal cause for the increased total light output compared to a water-only signal. arxiv.orgbiocrick.com This finding highlights that quinine, as an aromatic compound, can produce fluorescence through direct excitation by an ionizing radiation beam, functioning as an intrinsic scintillator. arxiv.org

Photophysical Properties and Energy Transfer Mechanisms

The photoluminescence quantum yield (PLQY), defined as the ratio of photons emitted to photons absorbed, is a critical photophysical property of this compound. horiba.com The compound is widely used as a reference standard for determining the quantum yields of other fluorescent substances. openfluor.orgrsc.org

The quantum yield of this compound is highly dependent on the solvent. In 0.5 M or 1 N sulfuric acid (H₂SO₄), a quantum yield of 0.546 is frequently cited. omlc.orgomlc.orgphotochemcad.comresearchgate.net However, studies have shown that the choice of acid can significantly impact the stability of this value. The quantum yield of quinine in 0.05 M sulfuric acid exhibits a large temperature dependence, decreasing by approximately -0.45% per degree Celsius near room temperature. nih.gov In contrast, when dissolved in 0.1 M perchloric acid (HClO₄), the quantum yield remains constant at 0.60 over a temperature range of 20 to 45 °C. nih.govresearchgate.net This stability has led to recommendations to use quinine in perchloric acid rather than sulfuric acid as a standard for quantum yield determinations. nih.govresearchgate.net

| Quantum Yield (Φ) | Solvent / Medium | Excitation Wavelength (nm) | Reference |

| 0.546 | 0.5 M H₂SO₄ | 310 nm | Eaton, 1988 omlc.orgomlc.org |

| 0.54 | 0.1 M H₂SO₄ | 372 nm | Not Specified rsc.org |

| 0.60 | 0.1 M HClO₄ | 347.5 nm | NIST SRM 936 openfluor.orgnih.govresearchgate.net |

Deconvolution of Emission Spectra

The deconvolution of emission spectra is a critical process for analyzing the distinct contributions of different light-emitting sources within a single measurement. In the context of this compound, this technique is particularly important when it is used in environments where multiple luminescent processes occur simultaneously, such as in the presence of Cherenkov radiation. arxiv.orgarxiv.org

In studies involving the irradiation of aqueous solutions of this compound with high-energy photon beams (e.g., 6 MV and 23 MV), the total observed light is a composite of Cherenkov light and the fluorescence from the quinine itself. arxiv.orgarxiv.org To quantify the contribution of each component, spectral measurements of the solution are taken and compared with those of a blank solution (distilled water only). arxiv.org The deconvolution is then typically achieved through a least-squares fitting of a linear combination of the known Cherenkov and pure quinine fluorescence spectra. arxiv.org

Research has shown that for a 1.00 g/L solution of this compound, the emission from quinine constitutes a significant portion of the total signal in the visible range. arxiv.org Specifically, spectral deconvolution revealed that 52.4% ± 0.7% of the signal results from quinine emission when irradiated with a 6 MV beam, and 52.7% ± 0.7% with a 23 MV beam. arxiv.orgarxiv.org The remainder of the spectrum is attributed to Cherenkov light that was not absorbed and converted by the quinine molecules. arxiv.orgarxiv.org

The following table summarizes the findings from the deconvolution of the emission spectrum for a 1.00 g/L this compound solution.

| Photon Beam Energy | Quinine Emission Contribution (%) | Unconverted Cherenkov Light Contribution (%) |

|---|---|---|

| 6 MV | 52.4 ± 0.7 | 47.6 |

| 23 MV | 52.7 ± 0.7 | 47.3 |

Investigation of Excited States and Relaxation Processes

The photophysical behavior of this compound is governed by the dynamics of its electronic excited states and the subsequent relaxation processes. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). art-xy.com The molecule then returns to the ground state through a series of relaxation pathways.

One of the primary relaxation processes is fluorescence, which involves the emission of a photon from the lowest excited singlet state (S₁). For quinine sulfate (B86663), excitation typically occurs at wavelengths around 250 nm and 350 nm, with a strong fluorescence emission peak observed around 450 nm. colby.edu The energy difference between the excitation and emission peaks, known as the Stokes shift, is a result of energy loss due to non-radiative processes like vibrational relaxation before fluorescence occurs. art-xy.com

The fluorescence decay of this compound is not a simple single-exponential process, indicating complex excited-state dynamics. omlc.org Time-domain fluorescence measurements reveal a dual decay time in the nanosecond timescale, which can be described by a two-state model. nih.gov The photophysics of the quinine sulfate dication (QSD), the form present in acidic solutions, is particularly complex. sci-hub.se Studies have proposed two major relaxation processes to understand its fluorescence dynamics: a charge-transfer process and a solvent reorientation process. nih.govacs.org The solvent relaxation process for the dication is notably slow, occurring on a nanosecond timescale comparable to its fluorescence lifetime (~10 ns for solvent relaxation versus ~20 ns for fluorescence lifetime in water). sci-hub.se

| Property | Value / Description | Reference |

|---|---|---|

| Excitation Wavelengths | ~250 nm and ~350 nm | colby.edu |

| Emission Wavelength | ~450 nm | colby.edu |

| Fluorescence Quantum Yield (in 0.5 M H₂SO₄) | 0.546 | omlc.org |

| Fluorescence Decay | Not monophasic; dual decay time observed | omlc.orgnih.gov |

| Key Relaxation Processes | Vibrational Relaxation, Fluorescence, Intersystem Crossing, Charge-Transfer, Solvent Reorientation | art-xy.comnih.govacs.org |

Interaction with Radiation Fields: Cherenkov Emission Conversion

This compound has been investigated for its ability to interact with and convert Cherenkov radiation, an effect with applications in fields such as volumetric dosimetry for external beam radiation therapy. arxiv.orgarxiv.org Cherenkov radiation is produced when a charged particle travels through a dielectric medium, like water, at a speed greater than the phase velocity of light in that medium. This radiation is predominantly emitted in the ultraviolet (UV) and blue regions of the spectrum, is highly directional, and can complicate dose measurements. arxiv.org

The principle of conversion relies on the absorption and fluorescence properties of this compound. Its absorption spectrum in an aqueous solution (200-250 nm) effectively overlaps with the Cherenkov emission spectrum. arxiv.org When added to water, quinine molecules can absorb the directional (anisotropic) Cherenkov photons and then re-emit the energy as isotropic (uniform in all directions) blue fluorescence. arxiv.org This conversion process helps to mitigate the skewed measurements caused by the directionality of Cherenkov light. arxiv.org

Studies quantifying this conversion have found that the fraction of Cherenkov emission absorbed by the quinine varies with its concentration, following a logarithmic trend. arxiv.org At the highest concentrations tested, a maximum of 7% of the Cherenkov emission produced in water was absorbed. arxiv.org However, the addition of quinine significantly increases the total light output compared to water alone, not just through Cherenkov conversion but also through direct excitation by the high-energy photon or electron beam (X-ray stimulated fluorescence). arxiv.orgarxiv.org This enhanced light output reinforces the correlation between the measured signal intensity and the deposited radiation dose. arxiv.orgarxiv.org

The table below presents data on the absorption of Cherenkov radiation by this compound under different conditions.

| Photon Beam Energy | Wavelength Range (nm) | Cherenkov Emission Absorbed (%) |

|---|---|---|

| 6 MV | 250 - 380 | 24.8 |

| 23 MV | 250 - 380 | 9.4 |

Crystallographic Studies and Polymorphism of Quininesulfatedihydrate

Identification and Characterization of Polymorphic Forms

The existence of multiple crystalline and solvated forms of quinine (B1679958) sulfate (B86663) has been established through various studies. The known commercially available form of quinine sulfate dihydrate is often designated as a starting material, for instance as Form O or Form A. scirp.orggoogle.comresearchgate.net Through techniques like recrystallization from different solvents, researchers have been able to generate and identify several other forms. scirp.org

One study identified four distinct crystal forms, labeled Form I, II, III, and IV, by recrystallizing quinine sulfate from n-propanol, iso-butyl alcohol, n-pentanol, and tert-amyl alcohol, respectively. scirp.org These forms were then characterized using a suite of analytical techniques including X-ray powder diffractometry (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared spectroscopy (FT-IR). scirp.org Forms I and II were identified as true polymorphs that undergo solid-state phase transitions upon heating, while Forms III and IV were characterized as solvatomorphs, incorporating solvent molecules within their crystal lattices. scirp.orgscirp.org

Another comprehensive investigation has identified a larger family of polymorphs, designated as Forms B, C, D, E, F, G, H, I, J, and K, in addition to the known dihydrate (Form A). google.com These forms can exist as anhydrates, hydrates, or solvates and are distinguished primarily by their unique X-ray powder diffraction patterns. google.com The characterization of these various forms underscores the compound's ability to adopt different packing arrangements and hydration/solvation states depending on the preparation conditions. scirp.orggoogle.com

| Form Designation | Preparation Method (Solvent) | Nature of Form | Source |

|---|---|---|---|

| Form I | Recrystallization from n-propanol | Polymorph (Metastable, low-melting Form IL converts to stable, high-melting Form IH) | scirp.org |

| Form II | Recrystallization from isobutyl alcohol | Polymorph (Metastable, low-melting Form IIL converts to stable, high-melting Form IIH) | scirp.org |

| Form III | Recrystallization from pentanol (B124592) | Solvatomorph (0.5 mole of pentanol) | scirp.org |

| Form IV | Recrystallization from tert-amyl alcohol | Solvatomorph | scirp.org |

| Forms B - K | Various methods | Anhydrate, hydrate, or solvate polymorphs | google.com |

X-ray Diffraction Techniques in Polymorph Analysis

X-ray diffraction (XRD) is a cornerstone technique for the identification and characterization of polymorphic forms, as each unique crystal structure produces a distinct diffraction pattern that serves as a fingerprint. rigaku.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) provides the most definitive information about a crystalline solid, yielding precise atomic coordinates and details of the molecular packing within the crystal lattice. mdpi.com This technique is invaluable for unambiguously determining the three-dimensional structure of a new polymorphic form. mdpi.com While SCXRD has been successfully applied to determine the structures of various molecular salts of quinine, detailed single-crystal structural data for all the identified polymorphs of quininesulfatedihydrate are not extensively reported in the cited literature. rsc.org The acquisition of single crystals of suitable quality for each polymorph remains a key step for complete structural elucidation.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD or XRPD) is the most widely used technique for routine polymorph screening and characterization. rigaku.com It is instrumental in distinguishing different crystalline forms by comparing their unique diffraction patterns. scirp.orggoogle.com

The XRPD pattern of the commercial dihydrate form (Form O) shows characteristic peaks at 2θ values of 6.19°, 9.42°, 14.20°, 16.20°, 17.47°, 18.50°, 19.45°, 22.20°, 25.50°, 26.00°, 27.30°, 27.53°, and 30.5°. scirp.orgresearchgate.net The newly prepared forms exhibit significant differences. For instance, Form I shows new peaks at 7.5°, 8.20°, 8.95°, 14.95°, 15.10°, 16.76°, and 20.20°, while some characteristic peaks of Form O are absent, confirming the formation of a new phase. scirp.orgresearchgate.net Similarly, the heat-treated, higher-melting forms (Form IH and Form IIH) show distinct new peaks, evidencing a structural rearrangement. scirp.org

A separate study cataloged numerous polymorphs (Forms B-K) based on their characteristic XRPD peaks. google.com

| Polymorph Form | Characteristic 2θ Peaks | Source |

|---|---|---|

| Form C | 6.2, 9.2, 12.9, 14.0, 15.3, 16.6, 17.5, 18.4 | google.com |

| Form D | 8.6, 9.7, 14.1, 16.8, 18.1, 19.9, 21.3 | google.com |

| Form E | 8.3, 14.4, 16.2, 17.9, 18.8, 22.4, 26.0 | google.com |

| Form F | 7.5, 8.3, 15.4, 17.5, 20.6 | google.com |

| Form H | 7.9, 9.1, 13.9, 15.8, 16.5, 17.2, 17.8, 18.1 | google.com |

X-ray Diffuse Scattering Applications

The application of X-ray diffuse scattering specifically for the analysis of this compound polymorphs is not detailed in the reviewed literature. This advanced technique is typically employed to study short-range order and structural defects or disorder within a crystal, which can be crucial for understanding the stability and transformation behavior of polymorphic systems.

Vibrational Spectroscopic Methods in Polymorph Discrimination

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, serves as a valuable complementary tool to XRD for polymorph discrimination. Differences in the crystal lattice and intermolecular interactions, such as hydrogen bonding, between polymorphs lead to subtle but measurable shifts in the vibrational frequencies of the molecule's functional groups. scirp.org

Analysis of the FT-IR spectra of quinine sulfate forms revealed distinct differences. scirp.org For example, the -OH stretching frequency observed in the original sample (Form O) is shifted to 3219.1 cm⁻¹ in Form I and 3293.7 cm⁻¹ in Form II. scirp.org Similarly, shifts were noted for the aromatic C=C stretch and the -C-O stretch, confirming that the different forms possess distinct molecular environments and hydrogen bonding networks. scirp.org

Phase Transition Studies in Solid Forms

Thermoanalytical methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the phase transitions and thermal stability of polymorphs. scirp.orgresearchgate.net These studies reveal the thermodynamic relationships between different forms. researchgate.net

The thermal behavior of Forms I and II is particularly complex, showing endothermic events followed by exothermic events before the final melting. scirp.orgresearchgate.net This behavior indicates a transition from a metastable, lower-melting form (designated IL and IIL) to a more stable, higher-melting form (IH and IIH). scirp.orgscirp.org TGA confirmed that these were solid-solid phase transitions, as no mass loss was observed. scirp.org The transition for Form I is described as monotropic, meaning the transformation from the metastable to the stable form is irreversible. scirp.orgscirp.org In contrast, the relationship for Form II is enantiotropic, suggesting a reversible transition is possible under certain conditions. scirp.orgscirp.org

The solvatomorphic Forms III and IV exhibit broad endotherms in their DSC scans that correspond to mass loss in TGA, which is characteristic of desolvation events prior to the melting of the desolvated solid. scirp.orgresearchgate.net For Form III, obtained from pentanol, a broad endotherm at 129.6°C is associated with a 5.3% mass loss, corresponding to the removal of 0.5 moles of the solvent. scirp.org

| Sample Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Source |

|---|---|---|---|

| Form O (Commercial) | 209.82 | 20.00 | researchgate.net |

| Form IL (Metastable) | 154.4 | 1.79 | researchgate.net |

| Form IH (Stable) | 203.5 | 48.0 | researchgate.net |

| Form IIL (Metastable) | 144.7 | 58.2 | researchgate.net |

| Form IIH (Stable) | 214.5 | 117.1 | researchgate.net |

| Form III (Solvate Desolvation) | 129.64 | 42.16 | researchgate.net |

| Form III (Desolvated Melt) | 206.67 | 21.98 | researchgate.net |

Influence of Crystallization Conditions on Solid-State Forms

The solid-state form of this compound is significantly influenced by the conditions under which it is crystallized. Factors such as the choice of solvent, temperature, and the presence of anti-solvents can lead to the formation of different polymorphs and solvatomorphs. scirp.orggoogle.com Research has demonstrated that recrystallizing the commercial form of quinine sulfate from various solvents can yield distinct crystalline structures. scirp.org

A systematic study involving the recrystallization of a commercial sample of quinine sulfate from different analytical grade alcohols resulted in the identification of two new polymorphs and two solvatomorphs. scirp.org The commercial form is designated as Form O. Slow recrystallization from specific solvents yielded these new forms, each with unique thermal characteristics. scirp.org

The key findings from this research are detailed below:

Form I , a polymorph, was obtained through slow recrystallization from n-propanol. scirp.org

Form II , another polymorph, was produced by crystallization from isobutyl alcohol. scirp.org

Form III was identified as a pentanol solvate (2:1 stoichiometry), resulting from recrystallization using pentanol. scirp.org

Form IV was characterized as a tert-amyl alcohol solvate (2:1 stoichiometry), formed from a solution in tert-amyl alcohol. scirp.org

These findings illustrate that Forms I and II are true polymorphs, while Forms III and IV are solvatomorphs, where solvent molecules are incorporated into the crystal lattice of the drug. scirp.orgscirp.org

Further research has expanded the landscape of known solid-state forms of quinine sulfate, designating the common crystalline dihydrate as Form A and identifying several new forms (B through K) by varying crystallization parameters. google.com These processes often involve dissolving quinine sulfate in a solvent, sometimes with heating, followed by cooling or the addition of an anti-solvent to induce precipitation. google.com

Examples of conditions used to produce these additional forms include:

Form B is prepared by dissolving quinine sulfate in ethanol (B145695) at room temperature and allowing the solvent to evaporate. google.com

Form D can be formed by vacuum drying the standard dihydrate (Form A) at approximately 58 to 62°C for over 11 days. google.com

Form E is produced by dissolving quinine sulfate in methanol (B129727) and then adding water as an anti-solvent to cause crystallization. google.com

A non-crystalline (amorphous) form can be generated by dissolving Form A in 1,1,1-trifluoroethanol with heat, followed by rapid solvent removal via centrifugal evaporation. google.com

The following table summarizes the influence of different crystallization conditions on the resulting solid-state form of quinine sulfate.

Table 1: Effect of Crystallization Conditions on Quinine Sulfate Solid-State Forms

| Solid-State Form | Crystallization Solvent / Method | Resulting Form Type | Reference |

|---|---|---|---|

| Form I | n-Propanol (slow recrystallization) | Polymorph | scirp.org |

| Form II | Isobutyl alcohol (slow recrystallization) | Polymorph | scirp.org |

| Form III | Pentanol (recrystallization) | Solvatomorph (Pentanol solvate) | scirp.org |

| Form IV | tert-Amyl alcohol (recrystallization) | Solvatomorph (tert-Amyl alcohol solvate) | scirp.org |

| Form B | Ethanol (evaporation at 22-24°C) | Polymorph | google.com |

| Form D | Vacuum drying of Form A (~60°C) | Polymorph | google.com |

| Form E | Methanol (solvent) and Water (anti-solvent) | Polymorph | google.com |

| Non-crystalline | 1,1,1-Trifluoroethanol (rapid evaporation) | Amorphous | google.com |

Theoretical and Computational Chemistry Approaches for Quininesulfatedihydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For quinine (B1679958) sulfate (B86663), these methods have been employed to explore its ground-state geometry, electronic transitions, and dynamic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. azom.com It has been extensively applied to study quinine and its derivatives to determine properties like geometric structures, orbital energies, and molecular electrostatic potential.

One study employed DFT with the B3LYP function and the 6-311++G(d,p) basis set to optimize the geometry of the quinine molecule in the gas phase, confirming its minimum energy conformation. mdpi.com This optimization is a crucial first step for acquiring accurate theoretical spectra and other properties. mdpi.com The study also calculated key quantum chemical parameters for quinine, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental for understanding chemical reactivity and kinetic stability. mdpi.comrsc.org The energy gap between these orbitals was determined to be 4.28 eV for the isolated quinine molecule. mdpi.com

Further applications of DFT include the calculation of dipole moments to understand the charge distribution within the molecule. The ground-state dipole moment of quinine sulfate dication (QSD) has been obtained from quantum mechanical calculations, providing a basis for understanding its interaction with polar solvents. researchgate.net DFT has also been used to guide the assignment of complex vibrational spectra, such as the Raman spectrum of quinine, by correlating experimental bands with calculated vibrational modes. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -5.55 eV |

| LUMO Energy | -1.27 eV |

| Energy Gap (ΔE) | 4.28 eV |

| Electronic Chemical Potential (μ) | -3.42 eV |

| Electrophilicity Index (ω) | 2.73 eV |

| Dipole Moment | 3.13 Debye |

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org It is used to compute electronic absorption spectra and analyze electronic transitions. mdpi.comrsc.org For quinine and its derivatives, TD-DFT calculations have been performed to understand their photophysical characteristics, which are crucial for their well-known fluorescence properties. mdpi.comrsc.org

Researchers have used TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory to compute the transition energies of charge-transfer complexes involving quinine. mdpi.com These theoretical calculations help analyze and interpret the experimental UV-visible spectra of these complexes. mdpi.com The method has also been applied to calculate the excited-state dipole moments of quinine sulfate dication, revealing how the electron density redistributes upon photoexcitation. researchgate.net Such studies are vital for explaining the solvatochromic shifts observed in fluorescence spectra, where the emission wavelength changes with solvent polarity. researchgate.netresearchgate.net Quinine sulfate is frequently used as a standard for fluorescence quantum yield measurements, and TD-DFT provides the theoretical foundation for understanding its luminescent properties. azom.com

Ab-initio molecular dynamics (AIMD) is a simulation method that computes the forces acting on atoms from first-principles quantum mechanical calculations as the simulation progresses. This approach allows for the exploration of chemical processes and dynamics without the need for pre-parameterized force fields. Studies utilizing AIMD have been performed on quinine sulfate dihydrate solutions, indicating the application of this advanced technique to understand its behavior in an aqueous environment. imperial.ac.uk AIMD simulations can be used to sample the potential energy surface and identify low-energy states, providing a more dynamic picture than static geometry optimizations. acs.org For instance, in a study of a related molecular system, AIMD trajectories were calculated at 298.15 K to assess the dynamic stability of a molecule-ion complex over time. acs.org

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulations are indispensable tools for studying the complex interactions between a molecule like quinine and its environment, such as biological macromolecules or delivery systems. nih.govacs.org

Molecular dynamics (MD) simulations have been used to develop a detailed, molecular-level picture of quinine-DNA binding. nih.gov These simulations revealed that monoprotonated quinine prefers to bind in the minor groove of both AT- and GC-rich DNA sequences. The binding is stabilized by a combination of hydrogen bonds and van der Waals interactions. nih.gov

Another significant application has been the use of full atomistic MD simulations to investigate the encapsulation of quinine into biodegradable polymeric nanoparticles, a strategy relevant for drug delivery. nih.gov These simulations explored the interactions between quinine and polymers like poly-(lactic acid) (PLA), poly-(glycolic acid) (PGA), and their copolymer poly-(lactic-co-glycolic acid) (PLGA). The results showed that quinine interacts with the PLGA copolymer through both hydrogen bonds and nonpolar interactions, with no drug-drug aggregation observed, which is critical for bioavailability. nih.gov The potential energy of interaction and radial distribution functions were calculated to quantify the stability and nature of the drug-polymer systems. nih.gov

Furthermore, molecular docking, a specific type of molecular modeling, has been used to study the interaction of quinine with protein targets such as the Angiotensin Converting Enzyme 2 (ACE2) receptor. researchgate.net These studies predicted the binding affinity and identified key amino acid residues, like Lys353, that form hydrogen bonds with quinine, suggesting a mechanism for potential therapeutic action. researchgate.net

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Observed between polar groups of quinine and the copolymer. |

| Nonpolar Interactions | Occur between the lipophilic parts of quinine and the polymer chains. |

| Drug Aggregation | No significant drug-drug interactions were observed within the polymer matrix. |

| System Stability | The drug-polymer system was found to be stable throughout the simulation. |

Crystal Structure Prediction Methodologies

The solid-state form of a pharmaceutical compound is critical as different crystal structures, or polymorphs, can have different physical properties. Quinine sulfate is known to exist in multiple crystalline forms. researchgate.net Experimental studies have identified and characterized at least four different forms using techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD). researchgate.net

These experimentally identified polymorphs serve as the target for in silico crystal structure prediction (CSP). acs.org CSP methodologies use computational approaches to predict the crystal structures of a compound based only on its chemical diagram. acs.org These methods typically involve generating a vast number of plausible crystal packing arrangements and then ranking them based on their lattice energies, which are often calculated using quantum mechanical methods or advanced force fields. acs.org While specific CSP studies focused on quininesulfatedihydrate were not identified, this theoretical approach is a standard tool in pharmaceutical science to predict and understand the polymorphism observed experimentally in compounds like quinine sulfate. researchgate.net

| Crystal Form | Melting Point (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|

| Form I | 203.5 | 48.0 |

| Form II | 214.5 | 117.1 |

| Form III | 206.67 | 21.98 |

| Form IV | 207.45 | 24.50 |

Elucidation of Adsorption Mechanisms via Computational Methods

Computational methods are pivotal in elucidating the mechanisms by which molecules like quinine bind or "adsorb" to various substrates, from biological targets to drug delivery vehicles. The term adsorption here is used broadly to describe the binding and interaction at a molecular interface.

The molecular dynamics simulations of quinine binding to DNA provide a clear example of elucidating an interaction mechanism. nih.gov The simulations detailed the specific binding site (minor groove), the orientation of the quinine molecule, and the nature of the stabilizing forces (hydrogen bonds and van der Waals interactions), offering a dynamic view of the adsorption process at the molecular level. nih.gov

Similarly, the MD simulations of quinine encapsulation within polymer nanoparticles elucidate the mechanism of its partitioning from a solvent into the polymer matrix. nih.gov The computational analysis of interaction energies and radial distribution functions explains how quinine is effectively loaded and stabilized within the nanoparticle core. nih.gov These simulations reveal the specific atomic-level interactions—such as hydrogen bonds with polar moieties and nonpolar interactions with polymer backbones—that govern the encapsulation, providing a mechanistic understanding that is crucial for designing effective drug delivery systems. nih.gov

Advanced Analytical Methodologies for Quininesulfatedihydrate Characterization and Impurity Profiling

Development and Validation of Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of quininesulfatedihydrate and its potential impurities. The development of robust and validated techniques is a requirement for quality control in pharmaceutical manufacturing.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. orientjchem.orgrjptonline.orgrjptonline.orgijnrd.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common, offering excellent resolution and efficiency in separating quinine (B1679958) from its impurities, such as dihydroquinine. orientjchem.org The development of these methods involves a systematic optimization of various parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Method validation is performed in accordance with regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. ijnrd.org Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgrjptonline.org For instance, one validated HPLC method demonstrated a linear correlation over a concentration range of 0.08-600.00 µg/mL with a correlation coefficient (R²) of 0.9999. rjptonline.org The accuracy of this method was confirmed with a mean recovery of 99.83±0.92%, and its precision was established with a relative standard deviation (RSD) of less than 1.09%. rjptonline.orgrjptonline.org

Forced degradation studies are often conducted to establish the stability-indicating capability of an HPLC method. These studies involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation to ensure that the method can effectively separate the intact drug from its degradation products. rjptonline.orgresearchgate.net

The following table summarizes various reported HPLC conditions for the analysis of quinine sulfate (B86663).

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (4.6 x 250 mm) rjptonline.org | Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) orientjchem.org | PRIMISEL C18 ijnrd.org |

| Mobile Phase | 0.1 M ammonium acetate (pH 7.0), acetonitrile, methanol (B129727) (40:25:35 v/v/v) rjptonline.org | Acetonitrile-buffer mixture orientjchem.org | Methanol: water (30:70 v/v) ijnrd.org |

| Flow Rate | 1.0 mL/min rjptonline.orgrjptonline.org | 1.2 mL/min orientjchem.org | 1.0 mL/min ijnrd.org |

| Detection Wavelength | 330 nm rjptonline.orgrjptonline.org | 316 nm orientjchem.org | 233 nm ijnrd.org |

| Injection Volume | 50 µL rjptonline.orgrjptonline.org | 20 µL orientjchem.org | Not Specified |

| Retention Time (Quinine) | ~7.73 min rjptonline.orgrjptonline.org | 4.6 min orientjchem.org | Not Specified |

For complex samples containing numerous closely related impurities, single-dimension chromatography may not provide sufficient resolving power. Multidimensional chromatography, particularly two-dimensional liquid chromatography (2D-LC), offers significantly enhanced peak capacity and resolution. This technique is highly applicable for the detailed impurity profiling of this compound, especially for separating diastereomers like quinidine and other cinchona alkaloids that may be present.

In a 2D-LC system, fractions from the first-dimension separation are transferred to a second, orthogonal column for further separation under different chromatographic conditions. This orthogonality—achieved by using different stationary phases or mobile phase conditions—allows for the resolution of co-eluting peaks from the first dimension. While specific applications for this compound are not extensively detailed in the provided search results, the principles are well-established for complex pharmaceutical analyses and would be suitable for resolving trace-level impurities and degradation products that are structurally similar to the main compound.

Gas Chromatography (GC) is another potential technique for the analysis of this compound, although it is less common than HPLC for this particular compound. avantorsciences.com Due to the low volatility and thermal lability of quinine, direct GC analysis can be challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form before injection into the GC system.

The applicability of GC is often found in specific contexts, such as the analysis of residual solvents or certain volatile impurities in the drug substance. When coupled with a mass spectrometer (GC-MS), the technique can provide powerful identification capabilities based on the mass fragmentation patterns of the eluted compounds. However, for routine quantification and impurity profiling of the non-volatile active ingredient and its related alkaloids, HPLC remains the more direct and widely adopted method.

Spectroscopic Analytical Approaches

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. They provide information based on the interaction of the molecule with electromagnetic radiation.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for the identification of this compound by providing a characteristic "fingerprint" of its molecular structure. iosrjournals.org The FTIR spectrum arises from the vibrations of the molecule's functional groups when they absorb infrared radiation. chemicalbook.comnih.gov

The spectrum of this compound exhibits distinct absorption bands corresponding to its various functional groups. The presence of water of hydration is typically confirmed by a broad O-H stretching band in the region of 3400-3200 cm⁻¹. Other key peaks include those for aromatic C-H stretching, C=C and C=N stretching within the quinoline (B57606) ring system, and C-O stretching from the ether and alcohol groups. researchgate.net FTIR can be used to differentiate between different salt forms or polymorphs and to study interactions between the drug and excipients in a formulation. iosrjournals.org

The following table lists significant FTIR peaks for quinine sulfate and their corresponding assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3734 | O-H Stretch | Alcoholic O-H researchgate.net |

| ~1621 | C=C Stretch | Aromatic Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O-C Stretch | Aryl-alkyl ether |

| ~1088 | C-N Bend | Tertiary Amine |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like this compound. researchgate.net Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its identity and structure. magritek.com

The ¹H NMR spectrum of quinine shows distinct signals for protons in the quinoline ring, the vinyl group, the quinuclidine (B89598) skeleton, and the methoxy group. chemicalbook.comchemicalbook.com For example, the aromatic protons of the quinoline ring typically appear in the downfield region (7.0-8.8 ppm), while the aliphatic protons of the quinuclidine moiety are found in the upfield region. magritek.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to make complete and unambiguous peak assignments, which can be challenging in a complex molecule like quinine. magritek.com NMR is also a powerful tool for quantitative analysis (qNMR) and for identifying and characterizing impurities without the need for a reference standard for each impurity. researchgate.net

The following table highlights selected characteristic proton chemical shifts for quinine.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H20 (Quinoline) | ~8.33 | Doublet |

| H21 (Quinoline) | ~7.59 | Doublet |

| H15 (adjacent to OH) | ~4.6 | Multiplet |

| Methoxy (-OCH₃) | ~3.87 | Singlet |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, MALDI-TOF-MS)

Mass spectrometry is an indispensable tool for the analysis of organic molecules, providing highly sensitive detection and characterization based on mass-to-charge ratios. khanacademy.orgrsc.org When coupled with chromatographic separation techniques, its utility is significantly enhanced, allowing for the analysis of complex mixtures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and its impurities. This method combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. rsc.org A fast, sensitive, and specific LC-MS/MS method has been developed for the simultaneous determination of quinine, allowing for analysis in various matrices. semanticscholar.orgresearchgate.net For instance, one method utilized a C18 column with a mobile phase of acetonitrile and 0.1% formic acid, achieving a total analysis time of just 2 minutes. semanticscholar.orgresearchgate.net The mass spectrometer, equipped with an electrospray ionization (ESI) source, operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. researchgate.netekb.eg This approach allows for the quantification of analytes over a wide linear range, for example, from 10 to 1500 ng/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suitable for volatile and thermally stable compounds. mdpi.com For the analysis of less volatile compounds like quinine, derivatization techniques such as in-vial silylation are employed to increase volatility. researchgate.net GC-MS has been successfully used for the determination of related substances, such as quinoline, in various samples. A typical GC-MS method for quinoline analysis might use a DB-5MS capillary column with helium as the carrier gas. The mass spectrometer can identify compounds based on their characteristic ion peaks; for quinoline, these are m/z 129, 102, 123, and 51.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and fragile biomolecules and organic molecules. youtube.com It allows for the rapid detection of large biomolecules in trace amounts, making it a valuable tool for characterizing disease biomarkers. nih.gov In the context of this compound, MALDI-TOF-MS can be used for high-throughput screening and characterization of the molecule and its potential high-molecular-weight impurities or degradation products. youtube.commdpi.com The technique involves embedding the analyte in a matrix that absorbs laser energy, leading to gentle ionization and minimizing fragmentation. youtube.com

| Technique | Key Application for this compound | Common Ionization Source | Key Parameters |

| LC-MS/MS | Simultaneous quantification of quinine and related impurities. semanticscholar.orgresearchgate.net | Electrospray Ionization (ESI) researchgate.net | Mobile phase composition, flow rate, MRM transitions. semanticscholar.orgresearchgate.net |

| GC-MS | Analysis of volatile impurities and related substances like quinoline. | Electron Ionization (EI) | Inlet temperature, carrier gas flow rate, mass-to-charge ratios of characteristic ions. |

| MALDI-TOF-MS | Characterization of high-molecular-weight species and rapid screening. youtube.comnih.gov | Laser Desorption/Ionization youtube.com | Matrix selection, laser fluence. mdpi.com |

Electrochemical Methods in Analytical Characterization

Electrochemical methods offer sensitive and often non-destructive means of analyzing chemical compounds and their interactions.

Potentiodynamic polarization is a technique used to study the corrosion behavior of materials. nih.gov In the context of this compound, it can be employed to investigate its properties as a corrosion inhibitor. researchgate.net This method involves applying a potential that is ramped at a slow rate and measuring the resulting current. nih.gov The data obtained can be used to determine key corrosion parameters. researchgate.net For example, studies have shown that quinine sulfate can act as an effective corrosion inhibitor for carbon steel in acidic solutions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for analyzing interfacial properties at electrode surfaces. mdpi.com It works by applying a sinusoidal potential or current and measuring the corresponding response over a range of frequencies. youtube.com This allows for the characterization of processes like charge transfer and diffusion. mdpi.comyoutube.com In the analysis of this compound, EIS can be used to study its electrochemical behavior and interactions in different media. The resulting data, often presented as Nyquist or Bode plots, can be modeled using equivalent electrical circuits to extract quantitative information about the system. youtube.comresearchgate.net

| Electrochemical Technique | Primary Application for this compound | Key Measured Parameters |

| Potentiodynamic Polarization | Evaluating corrosion inhibition properties. researchgate.net | Corrosion potential (Ecorr), corrosion current density (icorr). nih.govresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Characterizing interfacial electrochemical behavior. mdpi.com | Impedance (Z), phase angle (Φ), charge transfer resistance (Rct). mdpi.comyoutube.com |

Method Validation Principles and Parameters

Analytical method validation is a critical process that ensures the reliability and accuracy of a given analytical method. orientjchem.org This process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. amsbiopharma.comich.org The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or excipients. amsbiopharma.comich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. orientjchem.orgamsbiopharma.com A minimum of five concentration levels is generally recommended to establish linearity. ich.org

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. orientjchem.orgamsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. orientjchem.org It is typically expressed as the relative standard deviation (%RSD). orientjchem.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. orientjchem.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. orientjchem.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.orgorientjchem.org

For example, in the validation of an RP-HPLC method for quantifying dihydroquinine in quinine sulfate, the linearity was established over a concentration range of 48.7-193.87 μg/mL. orientjchem.orgorientjchem.org The accuracy was demonstrated with a recovery rate of 99.4%. orientjchem.orgorientjchem.org The precision was confirmed with a %RSD of 1.15% for the dihydroquinine content, which was well within the acceptance criterion of not more than 2.0%. orientjchem.org The LOD and LOQ for dihydroquinine were found to be 0.003 mg/mL and 0.01 mg/mL, respectively. orientjchem.org

| Validation Parameter | Definition | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of other components. amsbiopharma.comich.org | No interference at the retention time of the analyte. orientjchem.org |

| Linearity | Proportional relationship between concentration and response. orientjchem.orgamsbiopharma.com | Correlation coefficient (r²) ≥ 0.999. mdpi.comnih.gov |

| Accuracy | Closeness of results to the true value. orientjchem.orgamsbiopharma.com | Recovery within 98-102%. orientjchem.org |

| Precision | Agreement among repeated measurements. orientjchem.org | Relative Standard Deviation (RSD) ≤ 2%. orientjchem.org |

| LOD | Lowest detectable concentration. orientjchem.org | Signal-to-noise ratio ≥ 3. orientjchem.org |

| LOQ | Lowest quantifiable concentration. orientjchem.org | Signal-to-noise ratio ≥ 10. orientjchem.org |

| Robustness | Unaffected by small variations in method parameters. ich.orgorientjchem.org | Consistent results under varied conditions. orientjchem.org |

Impurity Profiling and Quantification Strategies

Impurity profiling is the identification, structural elucidation, and quantitative determination of impurities in bulk drug substances and pharmaceutical formulations. medwinpublishers.comresearchgate.net This process is crucial for ensuring the safety and quality of the drug product. medwinpublishers.com Regulatory bodies like the ICH provide guidelines on the permissible levels of impurities. nih.gov For instance, the identification of impurities below the 0.1% level is generally not required unless they are unusually potent or toxic. nih.gov

The strategies for impurity profiling involve a combination of chromatographic and spectroscopic techniques. nih.gov LC-MS and GC-MS are among the most powerful hyphenated techniques for this purpose. nih.gov The process typically involves:

Detection and Separation: Using high-resolution chromatographic techniques like HPLC or GC to separate impurities from the active pharmaceutical ingredient (API).

Identification and Structure Elucidation: Employing spectroscopic methods such as MS and NMR to identify the chemical structure of the impurities.

Quantification: Using validated analytical methods to determine the concentration of each impurity.

For example, a study on a new therapeutic agent for fatty liver disease utilized HPLC for the quantification of four impurities and a more sensitive HPLC-MS/MS method for a potential genotoxic impurity. nih.gov The methods were validated according to ICH guidelines, demonstrating satisfactory linearity, precision, and accuracy for all impurities. nih.gov The recovery percentages for all impurities were in the range of 91.18%–111.27%, with a relative standard deviation of less than 3.69%. nih.gov

| Impurity Type | Potential Origin | Common Analytical Technique |

| Organic Impurities | Starting materials, by-products, degradation products. medwinpublishers.com | LC-MS, GC-MS, HPLC. nih.gov |

| Inorganic Impurities | Reagents, catalysts, heavy metals. nih.gov | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). |

| Residual Solvents | Manufacturing process. medwinpublishers.com | Gas Chromatography (GC). nih.gov |

Biomolecular Interactions and Mechanistic Elucidation of Quininesulfatedihydrate

Molecular Level Interaction Studies with Biological Systems

Quininesulfatedihydrate, the salt form of the alkaloid quinine (B1679958), engages in significant interactions with several key biological macromolecules and systems. These interactions, occurring at the molecular level, are fundamental to its broader biological effects. Research has focused on its binding to nucleic acids, its influence on membrane transport proteins, and its modulation of ion channel function in muscle tissues.

Quinine sulfate (B86663) has been demonstrated to bind directly with deoxyribonucleic acid (DNA). The primary mode of this interaction involves the quinine molecule inserting itself between the base pairs of the DNA double helix, a process known as intercalation. This binding is stabilized by π-stacking interactions between the aromatic quinoline (B57606) ring of quinine and the DNA base pairs. In addition to intercalation, evidence suggests that quinine can also interact with the minor groove of the DNA helix. Molecular dynamics simulations have shown that the quinoline moiety fits within the cavity of the minor groove, while the quinuclidine (B89598) head group interacts weakly with the phosphate backbone.

The binding process is considered spontaneous, driven by hydrophobic forces. Spectroscopic studies, particularly fluorescence spectroscopy, have been pivotal in elucidating this interaction. Quinine is a fluorescent molecule, and its fluorescence is quenched upon binding to DNA. This quenching is attributed to a static mechanism, where a non-fluorescent ground-state complex is formed between quinine and DNA. The decrease in fluorescence intensity is linearly dependent on the concentration of DNA, allowing for the quantification of the binding. Raman spectroscopy studies have further corroborated this interaction, indicating that a protonated quinine molecule can intercalate at a ratio of approximately one molecule per 25 DNA base pairs, with an apparent association constant (Ka) of 5.2 × 105 M−1.

Table 1: Quinine-DNA Interaction Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Mechanism | Intercalation and Minor Groove Binding | Spectroscopy & Molecular Dynamics | |

| Primary Driving Force | Hydrophobic Interactions | Fluorescence Spectroscopy | |

| Fluorescence Effect | Static Quenching | Fluorescence Spectroscopy | |

| Apparent Association Constant (Ka) | 5.2 × 105 M−1 | Raman Spectroscopy |

P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a crucial role in transporting a wide variety of substances out of cells, thereby limiting drug absorption and distribution. Quinine is recognized as both a substrate and an inhibitor of P-gp. As a substrate, quinine is actively transported by P-gp. This has been demonstrated in vivo, where the absence of functional P-gp in knockout mice resulted in significantly higher brain concentrations of quinine compared to wild-type mice, indicating that P-gp normally limits its entry into the brain.